3-hydroxy-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]benzamide
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Overview
Description
3-hydroxy-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]benzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzamide moiety linked to an indole ring, which is further substituted with hydroxy and methyl groups. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The indole ring is then subjected to substitution reactions to introduce the hydroxy and methyl groups at specific positions.
Coupling with Benzamide: The final step involves coupling the substituted indole with benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]benzamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (hydrogen peroxide)
Reduction: NaBH4, LiAlH4, H2 (hydrogen gas) with a catalyst
Substitution: HNO3, SO3, Br2 (bromine), Cl2 (chlorine)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of amines
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
3-hydroxy-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-hydroxy-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-hydroxyindoleacetic acid: A metabolite of serotonin and used as a biomarker in medical diagnostics.
Uniqueness
3-hydroxy-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]benzamide is unique due to its specific substitution pattern and the presence of both hydroxy and imino groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-hydroxy-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-9-5-6-13-12(7-9)14(16(22)17-13)18-19-15(21)10-3-2-4-11(20)8-10/h2-8,17,20,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEGVBVIEZVFGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC(=O)C3=CC(=CC=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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